4-Chloro-3-fluoropyridin-2-amine CAS 1393553-69-9 properties
4-Chloro-3-fluoropyridin-2-amine CAS 1393553-69-9 properties
CAS: 1393553-69-9 Formula: C₅H₄ClFN₂ Molecular Weight: 146.55 g/mol [1]
Executive Summary
4-Chloro-3-fluoropyridin-2-amine is a high-value heterocyclic building block extensively utilized in modern drug discovery, particularly in the development of kinase inhibitors (e.g., IRAK-4 modulators).[1] Its unique substitution pattern—featuring an electron-withdrawing fluorine at C3, a reactive chlorine at C4, and a primary amine at C2—renders it an ideal scaffold for orthogonal functionalization. The C3-fluorine atom not only modulates the basicity of the pyridine nitrogen but also blocks metabolic hotspots, enhancing the pharmacokinetic profile of derived clinical candidates.
Physicochemical Profile
The following data aggregates experimental values from spectroscopic literature and safety data sheets.
| Property | Value | Source |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 86.5 – 87.2 °C | [1] |
| Boiling Point | N/A (Decomposes/Sublimes) | - |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water | - |
| pKa (Calc) | ~2.5 (Pyridine N), ~14 (Amine NH) | Est.[1][2][3] |
| ¹H NMR | (400 MHz, CDCl₃) δ 7.74 (d, J=5.4 Hz, 1H), 6.68 (t, J=5.1 Hz, 1H), 4.81 (s, 2H) | [1] |
| ¹⁹F NMR | (376 MHz, CDCl₃) δ -143.8 | [1] |
Synthetic Pathways
Two primary strategies exist for accessing this scaffold: electrophilic fluorination (high selectivity, lab scale) and nucleophilic substitution (industrial scale potential).
Route A: Electrophilic Fluorination (Selectfluor Protocol)
This method, detailed in recent literature, utilizes the directing power of the amine to selectively introduce fluorine at the C3 position.
-
Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[1]
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Conditions: CHCl₃/H₂O (1:1), 25 °C, 24 h.
-
Mechanism: The amino group activates the pyridine ring, directing the electrophilic fluorine to the ortho (C3) position. The C4-chlorine remains intact due to the mild conditions.[1]
-
Yield: ~41% (Unoptimized).
Route B: Regioselective Ammonolysis (Scale-Up Strategy)
For kilogram-scale production, starting from poly-halogenated pyridines is often more cost-effective.[1]
-
Reagent: Aqueous Ammonia (NH₄OH) or NH₃/MeOH
-
Conditions: Autoclave, 100–120 °C.
-
Selectivity Logic: The C4 position is typically more reactive towards SNAr; however, the steric hindrance of the C3-fluorine and the electronic deactivation can shift selectivity to C2 or require careful temperature control to favor the C2-amine product. Separation of isomers (2-amino vs. 4-amino) is usually required.[1]
Synthesis Workflow Diagram
Figure 1: Comparative synthetic routes. Route A (Blue) is preferred for medicinal chemistry discovery; Route B (Red) is theoretical for process chemistry.
Reactivity & Functionalization
The tri-substituted nature of CAS 1393553-69-9 allows for "orthogonal" chemistry, where each position can be modified independently.[1]
C4-Chlorine: Cross-Coupling Hub
The chlorine atom at C4 is activated by the pyridine nitrogen, making it highly susceptible to Palladium-catalyzed cross-couplings.[1]
-
Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl kinase inhibitors.[1]
-
Buchwald-Hartwig: Reaction with amines to generate 2,4-diaminopyridine derivatives.[1]
C2-Amine: Amide/Urea Formation
The primary amine is a nucleophile, though its nucleophilicity is attenuated by the electron-withdrawing fluorine at C3.[1]
-
Amidation: Reacts with acid chlorides or carboxylic acids (with HATU/EDC) to form the "hinge-binding" motif common in ATP-competitive inhibitors.[1]
-
Cyclization: Precursor for bicyclic systems (e.g., imidazopyridines) when reacted with alpha-haloketones.
C3-Fluorine: Electronic Modulation
While C-F bonds are generally inert, the C3-F serves two critical roles:[1]
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Metabolic Stability: Blocks oxidative metabolism at the C3 position.
-
pKa Shift: Lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving selectivity.
Functionalization Map
Figure 2: Divergent synthesis capabilities. The scaffold serves as a linchpin for diverse chemical libraries.
Medicinal Chemistry Applications
Case Study: IRAK-4 Inhibitors
Patent literature [2] highlights the use of 4-chloro-3-fluoropyridin-2-amine in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors.[1][6][7][8]
-
Role: The pyridine ring acts as the core scaffold.
-
Interaction: The C2-amide (derived from the amine) typically forms hydrogen bonds with the kinase hinge region (Glu/Cys residues).
-
Optimization: The C3-fluorine induces a conformational bias that can lock the inhibitor into a bioactive conformation, improving potency (IC₅₀) and selectivity against off-target kinases.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1][3] |
Protocols:
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen/Argon) if long-term stability is required, although the fluorinated ring is relatively stable to oxidation.
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.
References
-
Gao, Y., et al. (2014). Specific Formation of (E)-2,4,5-Trisubstituted Oxazoles through Transition-Metal Free Heterocyclization. Journal of Organic Chemistry. (Data for Compound 3k).
-
BMS Patent. (2015). Bicyclic Heterocycle Substituted Pyridyl Compounds Useful as Kinase Modulators. EP 2922840 B1.[1]
-
ChemicalBook. (2024). 4-Chloro-3-fluoropyridin-2-amine Product Properties.
Sources
- 1. 1393562-83-8|4-Chloro-5-fluoropyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. WO2024215862A2 - Heterocyclic compounds as nras inhibitors - Google Patents [patents.google.com]
- 3. 6-乙氧基-2-巯基苯并噻唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN118434727A - å代çå§å¶é ®è¡çç©ãå ¶è¯ç©ç»åç©åå»è¯ä¸çç¨é - Google Patents [patents.google.com]
- 6. US9458107B2 - Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)-phenyl]amino}carbonyl)amino]-3-fluorphenoxy-N-ethylpyridie-carboxamide, its salts and monohydrate - Google Patents [patents.google.com]
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- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]



